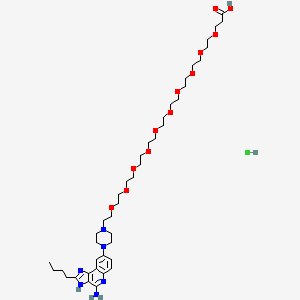
TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride): is a compound used in antibody-drug conjugates (ADCs) with potent antitumor activity. It consists of TLR7/8 agonist 4, a potent activator of TLR7/8, linked to the ADC linker hydroxy-PEG10-acid via a cleavable bond . This compound is primarily used in scientific research and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) involves the conjugation of TLR7/8 agonist 4 with hydroxy-PEG10-acid. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) derivatives . The process involves multiple steps of mixing, clarification, and addition of reagents to achieve the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile chemical modifications .
Biology: In biology, this compound is used to study the activation of TLR7/8 receptors, which play a crucial role in the immune response. It helps in understanding the signaling pathways involved in immune activation .
Medicine: In medicine, TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its potent antitumor activity makes it a valuable component in cancer treatment .
Industry: In the pharmaceutical industry, this compound is used in the production of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells .
Wirkmechanismus
The mechanism of action of TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) involves the activation of TLR7/8 receptors. These receptors are part of the innate immune system and recognize pathogen-associated molecular patterns. Upon activation, they trigger a signaling cascade that leads to the production of cytokines and other immune responses . The compound’s antitumor activity is attributed to its ability to stimulate the immune system to target and destroy cancer cells.
Vergleich Mit ähnlichen Verbindungen
TLR7/8 agonist 4 hydroxy-PEG10-acid: Similar in structure but without the hydrochloride component.
TLR7/8 agonist 4: The base compound without the PEG10-acid linker.
Hydroxy-PEG10-acid: The linker component without the TLR7/8 agonist.
Uniqueness: TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) is unique due to its combination of TLR7/8 agonist 4 and hydroxy-PEG10-acid, linked via a cleavable bond. This structure allows for targeted delivery and controlled release of the active compound, enhancing its therapeutic efficacy .
Eigenschaften
Molekularformel |
C41H69ClN6O12 |
|---|---|
Molekulargewicht |
873.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(4-amino-2-butyl-3H-imidazo[4,5-c]quinolin-8-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride |
InChI |
InChI=1S/C41H68N6O12.ClH/c1-2-3-4-37-44-39-35-33-34(5-6-36(35)43-41(42)40(39)45-37)47-10-8-46(9-11-47)12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-7-38(48)49;/h5-6,33H,2-4,7-32H2,1H3,(H2,42,43)(H,44,45)(H,48,49);1H |
InChI-Schlüssel |
RHUQVUPVVQMMIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



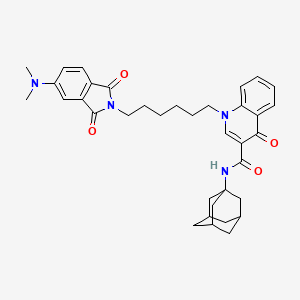
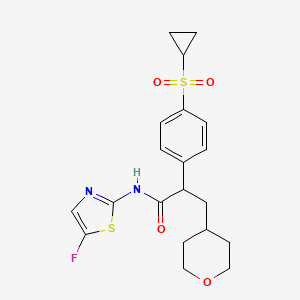
![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B11932292.png)
![(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid](/img/structure/B11932297.png)

![(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate](/img/structure/B11932308.png)
![2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate](/img/structure/B11932315.png)
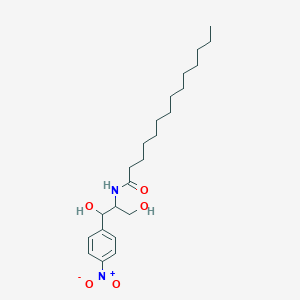
![2-[3-[[2-fluoro-5-(3-fluorophenyl)benzoyl]amino]phenoxy]acetic acid](/img/structure/B11932338.png)
![5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B11932342.png)
![(S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B11932343.png)
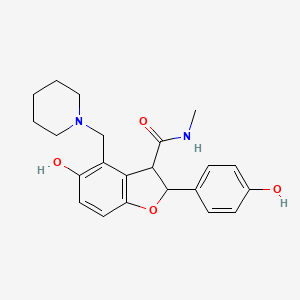
![4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid](/img/structure/B11932356.png)
